5,6-dibromohexanoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10Br2O2 |
|---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
5,6-dibromohexanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c7-4-5(8)2-1-3-6(9)10/h5H,1-4H2,(H,9,10) |
InChI Key |
ABERJCIPEWTOCY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CBr)Br)CC(=O)O |
Origin of Product |
United States |
Synthesis and Strategic Application
The utility of 5,6-dibromohexanoic acid is intrinsically linked to its preparation and subsequent chemical transformations. Its role as a precursor to other valuable chemical building blocks underscores its importance in the field.
Detailed historical accounts of the initial synthesis of this compound and early investigations into its reaction mechanisms are not extensively documented in readily accessible scientific literature. Its emergence in contemporary research literature is primarily linked to its role as a synthetic intermediate.
The primary strategic importance of this compound lies in its function as a precursor to 5-hexynoic acid, a versatile synthon used in a variety of chemical applications. uwaterloo.caresearchgate.net The synthesis of this compound is achieved through the bromination of 5-hexenoic acid. uwaterloo.caresearchgate.net In a typical procedure, a solution of bromine in dichloromethane (B109758) is added to a solution of 5-hexenoic acid at a low temperature, such as -40 °C, to yield this compound as an oil. uwaterloo.ca
This synthesis is the first step in a two-step sequence to produce 5-hexynoic acid. Following its formation, this compound undergoes dehydrobromination. uwaterloo.caresearchgate.netscribd.com This elimination reaction, often carried out using a base like sodium hydroxide (B78521) with a phase transfer catalyst, removes the two bromine atoms and the adjacent hydrogen atoms to form a triple bond, yielding the desired 5-hexynoic acid. uwaterloo.caresearchgate.net The efficiency of this dehydrobromination can be influenced by the choice of base, with sodium hydroxide being a preferred reagent to avoid side reactions associated with others like potassium hydroxide or sodium amide. researchgate.net The strategic value of this compound is therefore derived from its role in providing access to terminal alkynes, which are important functional groups in organic synthesis, including in "click" chemistry and the synthesis of complex molecules. uwaterloo.ca
Data Tables
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
| 5-Hexenoic Acid | Bromine | Dichloromethane | -40 °C | 99% | uwaterloo.ca |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 279214-91-4 |
| Molecular Formula | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol |
Advanced Synthetic Methodologies for 5,6 Dibromohexanoic Acid
Regio- and Stereoselective Bromination Strategies
The introduction of two bromine atoms at the 5 and 6 positions of a hexanoic acid chain requires precise control over the reaction's regiochemistry. Stereoselectivity is also a crucial consideration, as the C5 carbon becomes a chiral center upon bromination.
Direct Halogenation of Unsaturated Hexanoic Acid Precursors
The most straightforward approach to synthesizing 5,6-dibromohexanoic acid is the direct addition of bromine across the double bond of an unsaturated hexanoic acid precursor, primarily hex-5-enoic acid. The key to this method is managing the electrophilic addition of bromine to the terminal alkene.
The reaction mechanism typically proceeds through the formation of a cyclic bromonium ion intermediate when the alkene's π-bond attacks the bromine molecule. stackexchange.com This intermediate is then opened by the attack of a bromide ion. In the case of a terminal alkene like in hex-5-enoic acid, the attack of the bromide ion on the bromonium ion intermediate dictates the final regiochemistry. According to Markovnikov's rule, in electrophilic additions to alkenes, the nucleophile attacks the more substituted carbon. However, in the case of bromination, the situation is more complex due to the bridged nature of the bromonium ion. The attack generally occurs at the carbon that can better stabilize a positive charge, which in this case would be the C5 position due to potential, albeit weak, inductive effects. stackexchange.com
Various brominating agents can be employed for this transformation. While elemental bromine (Br₂) is a classic reagent, its high reactivity and hazardous nature have led to the development of alternatives. rsc.org N-bromoamides, such as N-bromosuccinimide (NBS), offer a safer and more convenient source of electrophilic bromine. rsc.orgresearchgate.net A mild and efficient method for the dibromination of unsaturated carbonyl compounds involves the use of N-halosuccinimides in the presence of a catalytic amount of a carboxylic acid, such as benzoic acid, at room temperature. rsc.org Another advanced method utilizes a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, providing a practical and highly stereoselective alternative to liquid bromine. rsc.org
Table 1: Comparison of Reagents for Direct Bromination of Hex-5-enoic Acid
| Reagent System | Catalyst/Conditions | Key Features | Source(s) |
| Br₂ | Typically no catalyst needed | Classic, highly reactive, hazardous | pressbooks.pub |
| N-Bromosuccinimide (NBS) | Benzoic Acid (0.2 equiv.) | Mild, efficient, practical, room temperature | rsc.org |
| NaBr / NaBrO₃ | Aqueous acidic medium | Stable, inexpensive, non-hazardous, highly stereoselective | rsc.org |
Catalytic Approaches in Bromination Reactions
The use of catalysts in the bromination of unsaturated acids can significantly enhance reaction rates, yields, and, most importantly, selectivity. Catalysis can activate the brominating agent or the substrate, guiding the reaction towards the desired product.
For instance, the dibromination of unsaturated carbonyl compounds can be effectively catalyzed by benzoic acid when using NBS as the bromine source. rsc.org Lewis acids are also known to catalyze halogenation reactions. Chiral Lewis acid catalysis has been successfully applied in the enantioselective dibromination of certain alkenes, which is a principle that could be extended to the synthesis of specific stereoisomers of this compound. nih.gov
Organocatalysis has emerged as a powerful tool for stereoselective transformations. While much of the research has focused on bromolactonization, the catalysts developed are relevant for activating bromine. rsc.orgresearchgate.net For example, amino-thiocarbamate catalysts derived from proline have been shown to be effective for the enantioselective bromolactonization of hexenoic acids. rsc.orgresearchgate.net The sulfur atom in these catalysts is believed to act as a Lewis base, activating the bromine source, while the amine group interacts with the carboxylic acid. rsc.org Similarly, chiral isoselenazolones have been studied for the same purpose, achieving high yields in bromolactonization with moderate enantioselectivity. researchgate.net Although these systems are designed for cyclization, they demonstrate the potential of organocatalysis to control the reactivity of bromine with alkenoic acids.
Electrochemical methods also offer a catalytic approach. Anodic oxidation can be used to generate reactive bromine species in a controlled manner, as seen in the electrochemical bromolactonization of alkenoic acids. tandfonline.com
Alternative Synthetic Pathways and Precursor Chemistry
Beyond the direct bromination of unsaturated acids, other synthetic strategies involving chain functionalization or the transformation of cyclic molecules provide alternative routes to this compound.
Chain Extension and Functionalization Routes
Synthesizing the target molecule from smaller, functionalized building blocks is a fundamental strategy in organic chemistry. While specific literature on chain extension to form this compound is scarce, established reactions for carbon-carbon bond formation could be theoretically applied. For instance, one could envision a route starting from a shorter-chain aldehyde or ester that is extended using Wittig-type or Grignard reactions to build the six-carbon backbone, followed by functional group manipulations to introduce the carboxylic acid and the two bromine atoms.
A more common strategy in carboxylic acid synthesis involves functionalization at the α-carbon. The Hell-Volhard-Zelinskii (HVZ) reaction, for example, is a classic method for the α-bromination of carboxylic acids using PBr₃ and Br₂. pressbooks.pubjove.comlibretexts.org This reaction proceeds through an acid bromide enol intermediate. pressbooks.pub While this reaction specifically targets the C2 position and would not directly yield the 5,6-dibromo product, it highlights a powerful method for functionalizing the carboxylic acid chain. jove.comfiveable.me A multi-step synthesis could potentially combine such functionalization with chain extension methods to achieve the desired substitution pattern.
Transformations from Cyclic Precursors
The ring-opening of cyclic esters (lactones) presents a powerful and direct pathway to functionalized linear carboxylic acids. nih.govresearchgate.net For the synthesis of a 6-carbon chain, the ideal starting material is ε-caprolactone (also known as 6-hexanolide), a seven-membered ring. wikipedia.org
A study has shown that the ring-opening of lactones can be achieved using a combination of a trialkylsilane (like Et₃SiH) and a palladium catalyst (PdCl₂) with a bromine source such as allyl bromide. nih.gov This "bromosilation" reaction effectively opens the lactone ring to produce a silyl (B83357) ω-bromoalkanoate. nih.gov Applying this to ε-caprolactone would yield a silyl 6-bromohexanoate. This method provides a terminal bromine atom, which is one of the required functionalities. To obtain the 5,6-dibromo product, this strategy would need to be adapted, for example, by starting with an unsaturated lactone precursor that would allow for subsequent bromination at the C5 position.
The mechanism of lactone ring-opening generally involves a nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to open the ring. researchgate.netresearchgate.net This process can be catalyzed by both acids and bases. researchgate.netgoogle.com
Table 2: Ring-Opening of 6-Hexanolide (ε-caprolactone) for Haloalkanoate Synthesis
| Reagent System | Product | Yield | Source |
| Et₃SiH / MeI (PdCl₂) | Triethylsilyl 6-iodohexanoate | 85% | nih.gov |
| Et₃SiH / AllylBr (PdCl₂) | Triethylsilyl 6-bromohexanoate | 78% | nih.gov |
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables include the choice of solvent, temperature, reaction time, and the nature and concentration of reagents and catalysts.
Solvent Choice: The solvent can dramatically influence reaction outcomes. For halogenations, solvents like hexafluoroisopropanol (HFIP) have been shown to enhance the reactivity of N-halosuccinimides and promote high regioselectivity, often without the need for an additional catalyst. organic-chemistry.org Its strong hydrogen-bond donating ability and low nucleophilicity stabilize intermediates and activate the halogenating agent. organic-chemistry.org
Reagent and Catalyst: As discussed, the choice of brominating agent (e.g., Br₂, NBS) is critical. rsc.orgrsc.org When using a catalytic system, the catalyst loading must be optimized. For the benzoic acid-catalyzed dibromination with NBS, a loading of 0.2 equivalents was found to be effective. rsc.org In organocatalytic systems, catalyst loading is often in the range of 10 mol%. researchgate.net
Temperature and Time: Many modern bromination reactions are designed to run efficiently at room temperature, which simplifies the procedure and minimizes side reactions. rsc.org However, reaction times must be optimized to ensure complete conversion without product degradation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial.
By systematically adjusting these parameters, synthetic routes can be refined to provide this compound in higher yields, with greater purity, and under more sustainable and economically viable conditions.
Solvent Effects and Reaction Medium Engineering
The synthesis of this compound, primarily achieved through the electrophilic addition of bromine to hex-5-enoic acid, is significantly influenced by the choice of solvent. The reaction medium can dictate the product outcome and reaction efficiency.
Traditionally, the bromination of alkenes is performed in inert, aprotic solvents such as tetrachloromethane (CCl4) or dichloromethane (B109758) (CH2Cl2). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org These solvents serve to dissolve the reactants without participating in the reaction, facilitating the formation of the desired vicinal dihalide. masterorganicchemistry.comlibretexts.org The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion, leading to the anti-addition of two bromine atoms across the double bond to yield this compound. masterorganicchemistry.com
In contrast, the use of protic solvents, particularly water, fundamentally alters the reaction's course. When the bromination is conducted in an aqueous solution ("bromine water"), water molecules, being in vast excess compared to the bromide ion, act as competing nucleophiles. masterorganicchemistry.comlibretexts.org The water molecule attacks the bromonium ion intermediate, resulting in the formation of a halohydrin (in this case, 5-bromo-6-hydroxyhexanoic acid) as the major product, rather than the intended this compound. libretexts.org
Computational studies have further illuminated the solvent's role, indicating that the reaction mechanism can differ between solvent types. Research suggests that the reaction involving a single bromine molecule (Br2) is favored in polar protic solvents where the solvent molecule itself mediates the reaction. Conversely, in nonpolar aprotic solvents, a mechanism involving two bromine molecules (as 2Br2) is energetically preferred. researchgate.net In related, more complex systems, such as the enantioselective bromolactonization of 5-hexenoic acid derivatives, mixed solvent systems like dichloromethane/toluene have been optimized to enhance stereoselectivity. nih.gov
Table 1: Effect of Solvent Type on the Bromination of Hex-5-enoic Acid
| Solvent Type | Typical Solvents | Primary Product | Role of Solvent |
|---|---|---|---|
| Aprotic (Inert) | Dichloromethane (CH2Cl2), Tetrachloromethane (CCl4) | This compound | Dissolves reactants without participating in the reaction. masterorganicchemistry.comlibretexts.org |
| Protic | Water (H2O) | 5-bromo-6-hydroxyhexanoic acid | Acts as a nucleophile, attacking the reaction intermediate. masterorganicchemistry.comlibretexts.org |
Role of Additives and Catalytic Systems
While the direct bromination of hex-5-enoic acid can proceed without a catalyst, the use of additives and sophisticated catalytic systems offers pathways to enhanced selectivity, milder reaction conditions, and novel reactivity.
The choice of the brominating agent itself is a key consideration. While elemental bromine (Br2) is the most direct reagent, other sources of electrophilic bromine are employed. libretexts.org N-bromosuccinimide (NBS), for example, serves as an alternative to Br2 and has been shown to provide higher enantioselectivity in certain catalytic bromolactonization reactions of 5-hexenoic acids. nih.gov
Catalytic approaches to the dihalogenation of alkenes have become an area of intense research, aiming to control aspects like stereochemistry.
Chiral Organocatalysts : For the related asymmetric bromolactonization of 5-hexenoic acid derivatives, chiral bifunctional sulfide (B99878) catalysts have been successfully employed. nih.gov These catalysts control the stereochemical outcome of the reaction, leading to enantioenriched products. nih.gov
Palladium Catalysis : Palladium(II) complexes have been explored as catalysts for generating vicinal dibromides from alkenes under Wacker-type conditions. nih.govacs.org This involves the activation of the alkene by the metal center.
Photoredox and Dual Catalysis : Advanced methods such as dual photoredox and cobalt catalysis have enabled novel transformations like remote-Markovnikov 1,3-hydrobromination. acs.org While this leads to a different constitutional isomer than this compound, it showcases the power of modern catalysis to access unconventional reactivity by merging catalytic cycles. acs.org
The fundamental mechanism for the uncatalyzed reaction involves the alkene's π-electrons attacking the bromine molecule, which becomes polarized as it approaches, forming a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then opened by the nucleophilic attack of a bromide ion. masterorganicchemistry.com Catalytic systems modify this pathway, often by activating the bromine source or the alkene to influence the reaction's rate and selectivity. nih.govnih.gov
Table 2: Overview of Catalytic Systems and Additives in Alkene Bromination
| System/Additive | Example | Function |
|---|---|---|
| Brominating Agent | N-bromosuccinimide (NBS) | Alternative source of electrophilic bromine, can improve selectivity. nih.gov |
| Chiral Organocatalyst | BINOL-derived bifunctional sulfide | Catalyzes enantioselective bromolactonization of hexenoic acid derivatives. nih.gov |
| Transition Metal Catalyst | Palladium(II) complexes | Catalyzes vicinal dibromination under Wacker-type conditions. nih.govacs.org |
| Dual Catalytic System | Photoredox/Cobalt Catalysis | Enables novel hydrobromination reactions via radical pathways. acs.org |
Sustainable Chemistry Principles in this compound Synthesis
The principles of sustainable or "green" chemistry are increasingly being applied to halogenation reactions to mitigate the drawbacks of traditional methods. The use of elemental bromine (Br2) presents significant challenges, including its high toxicity, corrosivity, and the energy-intensive nature of its production. researchgate.netnih.gov
Several strategies are being developed to create more sustainable pathways for reactions like the synthesis of this compound.
Oxidative Bromination : A greener approach involves the in-situ generation of the electrophilic bromine species from a stable bromide source, such as hydrogen bromide (HBr). Using hydrogen peroxide (H2O2) as the oxidant is particularly attractive because the only byproduct is water. rsc.org
Aerobic Oxidation Systems : An even more sustainable option is the use of molecular oxygen from the air as the terminal oxidant. The bromination of alkenes has been demonstrated using HBr in the presence of air and a catalyst like sodium nitrite (B80452) (NaNO2). rsc.org
Enzymatic Halogenation : Nature offers a blueprint for mild and selective halogenation through enzymes. nih.gov Haloperoxidases and flavin-dependent halogenases are enzymes capable of catalyzing halogenation reactions under benign aqueous conditions, bypassing the need for hazardous molecular halogens. nih.govzhaw.ch The application of these biocatalysts for the synthesis of fine chemicals is a promising area of green chemistry. zhaw.chacs.org
Table 3: Comparison of Traditional vs. Sustainable Bromination Approaches
| Approach | Reagents | Key Advantages | Sustainability Aspect |
|---|---|---|---|
| Traditional | Alkene + Br2 | Direct, well-established. | Uses toxic, corrosive, energy-intensive reagent. researchgate.netnih.gov |
| Oxidative | Alkene + HBr + H2O2 | Water is the only by-product. | Avoids use of Br2; uses a green oxidant. rsc.org |
| Aerobic | Alkene + HBr + O2 (Air) | Uses air as the ultimate oxidant. | Highly atom-economical and sustainable. rsc.org |
| Enzymatic | Alkene + Br- + Enzyme | High selectivity, mild aqueous conditions. | Bypasses hazardous reagents, biodegradable catalyst. nih.govzhaw.ch |
| Flow Chemistry | Alkene + Br2 (in microreactor) | Enhanced safety and control. | Mitigates hazards of traditional reagents. researchgate.net |
Chemical Reactivity and Transformational Chemistry of 5,6 Dibromohexanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a primary site for transformations such as esterification and amidation, which proceed through well-established mechanisms common to most carboxylic acids.
The conversion of 5,6-dibromohexanoic acid into its corresponding esters is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium-driven process where the alcohol is typically used in excess to favor the formation of the ester product.
The mechanism proceeds through several distinct, reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack results in the formation of a tetrahedral intermediate. Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting species yields the final ester and regenerates the acid catalyst. This entire sequence can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.
The table below illustrates the potential ester products from the reaction of this compound with various simple alcohols.
| Alcohol Reactant | Resulting Ester Product |
| Methanol | Methyl 5,6-dibromohexanoate |
| Ethanol | Ethyl 5,6-dibromohexanoate |
| Propanol | Propyl 5,6-dibromohexanoate |
| Isopropanol | Isopropyl 5,6-dibromohexanoate |
The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate a reaction with an amine. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are employed to convert the carboxylic acid into a more reactive intermediate.
A common and effective method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction proceeds by the activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the chosen amine. However, to prevent side reactions and improve efficiency, particularly with less reactive amines, HOBt is included. HOBt traps the O-acylisourea to form an active HOBt ester, which then readily reacts with the amine to produce the desired amide in good yield. nih.gov The use of an organic base, such as diisopropylethylamine (DIPEA), may also be necessary to neutralize any acids formed and ensure the amine remains in its nucleophilic free-base form. nih.gov
Nucleophilic Substitution Reactions at Brominated Centers
The two bromine atoms at the C-5 (secondary) and C-6 (primary) positions are excellent leaving groups, making these sites susceptible to nucleophilic substitution (Sₙ2) reactions.
The rate and mechanism of nucleophilic substitution are highly dependent on the substitution pattern of the alkyl halide. The Sₙ2 reaction, which involves a backside attack by the nucleophile in a single, concerted step, is sensitive to steric hindrance. libretexts.orgmasterorganicchemistry.com For alkyl halides, the general order of reactivity in Sₙ2 reactions is primary > secondary > tertiary. quora.compearson.comstackexchange.com
In the case of this compound, the two brominated centers present a clear difference in steric accessibility:
C-6: A primary alkyl bromide, relatively unhindered.
C-5: A secondary alkyl bromide, more sterically hindered than C-6.
Consequently, nucleophilic attack will occur preferentially at the primary C-6 position. libretexts.org This regioselectivity is a direct result of the lower energy transition state for attack at the less sterically crowded primary carbon. libretexts.org The Sₙ2 reaction at a chiral center proceeds with an inversion of stereochemistry; if the starting this compound were enantiomerically pure at C-5, substitution at this center would lead to the inverted product.
| Carbon Center | Type | Relative Sₙ2 Reactivity | Steric Hindrance |
| C-5 | Secondary | Slower | Higher |
| C-6 | Primary | Faster | Lower |
The nature of the incoming nucleophile also plays a critical role in the outcome of substitution reactions. Strong, less-hindered nucleophiles favor the Sₙ2 pathway. For example, nucleophiles like iodide (I⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻) will readily displace the bromine, preferentially at the C-6 position.
Bulky nucleophiles, such as tert-butoxide, are poor nucleophiles for Sₙ2 reactions due to their own steric hindrance. libretexts.org Instead of substituting, they are more likely to act as bases, promoting elimination reactions, which are discussed in the following section. The choice of nucleophile thus provides a tool for directing the reaction pathway towards either substitution or elimination.
Elimination Reactions Leading to Unsaturated Derivatives
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (dehydrobromination) to yield unsaturated derivatives. libretexts.org Given the presence of two vicinal bromine atoms, a twofold elimination is possible, leading to the formation of an alkyne. masterorganicchemistry.comopenstax.org
Dehydrobromination Pathways and Alkyne Formation
The presence of vicinal dibromides in this compound allows for dehydrobromination reactions to form alkynes. This transformation typically involves the use of a strong base to effect two successive E2 elimination reactions. youtube.com
The general mechanism for the dehydrobromination of a vicinal dibromide to an alkyne proceeds as follows:
The first elimination of HBr from the substrate by a strong base yields a bromoalkene.
A second, often more challenging, elimination of HBr from the bromoalkene results in the formation of the alkyne.
Commonly used strong bases for this purpose include sodium amide (NaNH₂). youtube.com The use of excess strong base is often necessary to drive the reaction to completion, especially for the second elimination step. youtube.com In the context of this compound, the reaction would proceed as illustrated below:
Reaction Scheme:
The terminal alkyne formed can be subsequently deprotonated by the strong base, requiring a water workup to regenerate the terminal alkyne. youtube.com
Organometallic Transformations Involving Carbon-Bromine Bonds
The carbon-bromine bonds in this compound are susceptible to reaction with various metals to form organometallic reagents. These reagents are powerful nucleophiles and are valuable in the formation of new carbon-carbon bonds.
Cross-Coupling Reactions and Their Scope
While specific examples of cross-coupling reactions with this compound are not extensively documented in the provided search results, the presence of alkyl bromide functionalities suggests that it could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. These reactions would involve the formation of a new carbon-carbon bond at the site of the carbon-bromine bond. For instance, a Sonogashira coupling could potentially be used to directly introduce an alkyne moiety. researchgate.net
Grignard and Organolithium Chemistry
Grignard Reagents:
The reaction of this compound with magnesium metal in an ether solvent would be expected to form a Grignard reagent. adichemistry.commnstate.eduwikipedia.orgmasterorganicchemistry.com However, the presence of the acidic carboxylic acid proton would complicate this reaction, as the Grignard reagent is a strong base and would be quenched by the acid. mnstate.edu To form a Grignard reagent from this molecule, the carboxylic acid would first need to be protected, for example, as an ester.
Assuming the carboxylic acid is protected, the reaction of the dibromide with magnesium could potentially form a di-Grignard reagent. msu.edu The formation of Grignard reagents is often subject to an induction period and can be initiated using activating agents like iodine or by mechanical means. wikipedia.org
Once formed, the Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. adichemistry.commasterorganicchemistry.com For example, reaction with carbon dioxide followed by acidic workup would yield a dicarboxylic acid. adichemistry.comnih.gov
Organolithium Reagents:
Similar to Grignard reagents, organolithium reagents are powerful nucleophiles and strong bases. fishersci.com The direct reaction of this compound with lithium metal would be problematic due to the acidic proton. Protection of the carboxylic acid would be necessary. The resulting organolithium reagent would exhibit similar reactivity to the Grignard reagent, readily reacting with electrophiles to form new carbon-carbon bonds.
Intramolecular Cyclization Reactions and Heterocyclic Synthesis
The structure of this compound, with a carboxylic acid and two bromine atoms, presents opportunities for intramolecular cyclization to form heterocyclic compounds. For instance, if the bromine atoms are converted to other functional groups, or if the carboxylic acid is activated, ring closure can occur.
One potential pathway could involve the conversion of the dibromide to a diamine, followed by intramolecular amide bond formation to yield a lactam. Another possibility is the formation of a diol via substitution of the bromines with hydroxide (B78521), which could then undergo intramolecular esterification (lactonization).
A documented example of intramolecular cyclization leading to heterocyclic synthesis involves the acid-catalyzed reaction of N-cyano sulfoximines to form thiadiazine 1-oxides. nih.gov While this specific example does not directly use this compound, it illustrates the principle of intramolecular cyclization to form heterocyclic systems. nih.gov The key step is the intramolecular attack of a nucleophile onto an electrophilic center within the same molecule to form a cyclic product. nih.gov
Applications of 5,6 Dibromohexanoic Acid As a Versatile Building Block in Chemical Synthesis
Precursor in the Synthesis of Functionalized Polymers and Materials
The unique chemical structure of 5,6-dibromohexanoic acid makes it a suitable starting material for the creation of specialized polymers and materials with tailored properties.
Monomer for Polymerization Studies
While direct polymerization of this compound is not extensively documented, its derivatives are utilized in polymerization studies. For instance, related dibromo-dicarboxylic acids, such as 2,5-dibromohexanedioic acid, are employed as bifunctional initiators in polymerization reactions, enabling the production of polymers with specific characteristics. smolecule.com The presence of two reactive bromine atoms allows for the initiation of polymerization from two points, leading to polymers with potentially unique architectures. Additionally, the conversion of adipic acid to 2,5-dibromohexanedioic acid, a similar bifunctional monomer, highlights a synthetic strategy that could be applicable to creating polymer precursors. uhasselt.be The ability of such monomers to form biocompatible polymers suggests potential applications in fields like drug delivery and tissue engineering. smolecule.com
Synthesis of Flame-Retardant and Specialty Polymers
The bromine content of this compound and its derivatives is a key feature for their application in flame-retardant materials. Brominated compounds are well-known for their ability to inhibit combustion processes. By incorporating monomers derived from or related to this compound into a polymer backbone, the flame retardancy of the resulting material can be significantly enhanced. smolecule.com For example, 2,5-dibromohexanedioic acid is specifically mentioned for its use as a flame retardant, where it is added to materials to slow the spread of fire. smolecule.com This property is crucial for developing specialty polymers for applications where fire safety is a primary concern.
Intermediate in the Construction of Complex Organic Molecules
The reactivity of the carbon-bromine bonds and the carboxylic acid group in this compound makes it a valuable intermediate in the synthesis of more intricate organic structures.
Role in Total Synthesis Strategies of Advanced Intermediates
In the realm of total synthesis, vicinal dibromides like this compound are key intermediates. For example, the synthesis of hex-5-ynoic acid, a versatile synthon for biologically active metabolites, proceeds through the bromination of 5-hexenoic acid to yield this compound, which is then dehydrobrominated. uwaterloo.caresearchgate.net This transformation highlights the role of the dibromo functionality as a precursor to an alkyne, a common and useful functional group in complex molecule synthesis. Similarly, the synthesis of α-bromolactones, which are important synthetic intermediates, can be achieved from the corresponding lactones via a ring-opening reaction that forms a dibromo acid, followed by intramolecular cyclization. beilstein-journals.org
A notable example of its application is in the synthesis of piperidine-2-carboxylic acid, where the α-bromination of caprolactone (B156226) leads to an intermediary methyl ester of 2,6-dibromohexanoic acid after ring opening. dokumen.pub This intermediate is then cyclized to form the target molecule. dokumen.pub
Contribution to Agrochemical and Fine Chemical Synthesis
The reactivity of this compound and its derivatives makes them useful in the synthesis of agrochemicals and fine chemicals. Brominated compounds often serve as precursors to a variety of other functional groups through nucleophilic substitution reactions. smolecule.com For instance, this compound has been used in the synthesis of 4-amino coumarin (B35378) derivatives, which have shown potential as antifungal agents for agricultural applications. mdpi.com In this synthesis, the dibromohexanoic acid is activated and then reacted with a coumarin core to introduce a functionalized side chain. mdpi.com
The general utility of brominated fatty acids in the production of bioactive compounds is well-established. faluckinternational.com The ability to introduce a six-carbon chain with reactive handles at both ends makes this compound a valuable component in the synthetic chemist's toolbox for creating novel molecules with potential applications in the pharmaceutical and agrochemical industries.
Development of Novel Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound has also spurred the development of new synthetic methods. For example, the catalytic bromination of 4-pentenoic acid using hydrogen peroxide and sodium bromide, catalyzed by organochalcogenide compounds, produces 4,5-dibromopentanoic acid as an intermediate which is then converted to a bromolactone. mdpi.com This method offers a more environmentally friendly approach to bromination compared to using elemental bromine. mdpi.com
Furthermore, the conversion of this compound to 5-hexynoic acid through dehydrobromination with a strong base like sodium hydroxide (B78521) in polyethylene (B3416737) glycol is a key step that has been optimized for practical synthesis. uwaterloo.caresearchgate.net This reaction showcases the utility of the dibromoalkane moiety as a masked alkyne, which can be revealed under specific reaction conditions.
The study of reactions involving related dibromo acids, such as the transformation of 2,5-dibromohexanedioic acid into muconic acid isomers, further illustrates how these compounds can be used to access valuable platform chemicals. uhasselt.be
Theoretical and Computational Investigations of 5,6 Dibromohexanoic Acid Reactivity
Electronic Structure Analysis and Reactivity Prediction
The reactivity of 5,6-dibromohexanoic acid is fundamentally governed by its electronic structure. The presence of two highly electronegative bromine atoms at the 5 and 6 positions, along with the electron-withdrawing carboxylic acid group, creates distinct regions of electrophilicity and nucleophilicity within the molecule.
Electronic structure analysis, typically performed using quantum chemical calculations, can map the electron density distribution, identify molecular orbitals, and calculate electrostatic potential surfaces. These analyses are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms bonded to the bromine atoms (C5 and C6) are expected to be electron-deficient and thus primary sites for nucleophilic attack. The carbonyl carbon of the carboxylic acid is also an electrophilic center.
Reactivity prediction can be further refined by calculating various molecular descriptors. These descriptors, derived from the electronic structure, provide a quantitative basis for understanding and predicting chemical behavior. While specific calculations for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar halogenated compounds. researchgate.netcore.ac.uk
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Property/Descriptor | Predicted Trend/Value | Implication for Reactivity |
| Highest Occupied Molecular Orbital (HOMO) | Localized primarily on the non-bonding orbitals of the bromine and oxygen atoms. | These are the most easily donated electrons, relevant in reactions with electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Localized predominantly around the antibonding σ* orbitals of the C-Br bonds. | This is the most likely site for accepting electrons, indicating susceptibility to nucleophilic attack and reductive cleavage of the C-Br bonds. |
| Mulliken Atomic Charges | Significant positive charges on C5 and C6; negative charges on Br and O atoms. | Confirms the electrophilic nature of the C5 and C6 carbons. |
| Electrostatic Potential (ESP) Map | Negative potential (red) around the carbonyl oxygen and bromine atoms; positive potential (blue) around the acidic proton and the C5-H and C6-H protons. | Visually represents the sites for electrophilic and nucleophilic interactions. |
This table is illustrative and based on general principles of computational chemistry applied to halogenated alkanoic acids. Specific values would require dedicated quantum chemical calculations.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, several reaction pathways are of interest, including nucleophilic substitution, elimination, and intramolecular cyclization. For example, in the presence of a base, dehydrobromination can occur to form unsaturated acids. Alternatively, intramolecular attack by the carboxylate can lead to the formation of a lactone. rsc.orgsemanticscholar.org
Computational studies on similar bromoalkanoic acids have shown that the barriers for these competing pathways can be calculated. researchgate.net These calculations can reveal, for instance, whether an E2 elimination or an SN2 substitution is more favorable under specific conditions. The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes.
Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways of 5,6-Dibromohexanoate
| Reaction Pathway | Proposed Mechanism | Typical Calculated Activation Energy Range (kcal/mol) | Key Transition State Features |
| Dehydrobromination (E2) | Concerted removal of H and Br by a base. | 15 - 25 | Anti-periplanar arrangement of the departing H and Br atoms. |
| Nucleophilic Substitution (SN2) | Backside attack of a nucleophile on C5 or C6, displacing a bromide ion. | 20 - 30 | Pentacoordinate carbon center. |
| Lactone Formation | Intramolecular SN2 attack of the carboxylate on C5 or C6. | 18 - 28 | Formation of a cyclic transition state. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. The actual values would depend on the level of theory, basis set, and solvent model used.
Conformational Analysis and Its Influence on Stereochemical Outcomes
The flexible six-carbon chain of this compound can adopt numerous conformations through rotation around its single bonds. The relative stability of these conformers can have a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions. minia.edu.egslideshare.netpressbooks.pub
Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical calculations, can identify the low-energy conformers and the energy barriers between them. For reactions that are sensitive to the spatial arrangement of atoms, such as E2 eliminations which require an anti-periplanar alignment of the departing groups, the population of the reactive conformer can be a rate-determining factor.
In this compound, the stereochemistry at the chiral centers C5 and C6 will influence the preferred conformations due to steric and electrostatic interactions between the bulky bromine atoms and the carboxylic acid group. This, in turn, will dictate the stereochemistry of the products. For instance, the formation of a specific diastereomer of a cyclized product may be favored because the transition state leading to it arises from a more stable ground-state conformation.
Molecular Dynamics Simulations of Reactive Intermediates
While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide a way to study the time-evolution of a molecular system. canada.caresearchgate.netcanada.caresearchgate.netmdpi.com This is particularly valuable for investigating the behavior of short-lived reactive intermediates and for understanding the role of the solvent in a reaction.
For reactions involving this compound, MD simulations could be used to model the behavior of intermediates such as carbocations (in the case of an SN1-type reaction) or radical anions. researchgate.net The simulations can provide information on the lifetime of these species, their solvation structure, and their subsequent reactions.
For example, an MD simulation of the 5,6-dibromohexanoate anion in a solvent like water could reveal the dynamics of the intramolecular interactions between the carboxylate group and the bromine-bearing carbons, providing insight into the pre-organization required for lactone formation. rsc.org
Advanced Analytical Strategies for Research Studies Involving 5,6 Dibromohexanoic Acid
Chromatographic Methodologies for Reaction Mixture Analysis
Chromatographic techniques are indispensable for the separation and analysis of complex mixtures generated during the synthesis and derivatization of 5,6-dibromohexanoic acid. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play pivotal roles in these analytical workflows.
The progress of reactions involving this compound can be effectively monitored using HPLC and GC. The choice between these techniques often depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of carboxylic acids without the need for derivatization. helixchrom.com A common approach involves using a reverse-phase column with an aqueous-organic mobile phase, often containing an acid modifier to suppress the ionization of the carboxylic acid and improve peak shape. sielc.com Detection can be achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more universally with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.govnih.gov
Gas Chromatography (GC): Due to the low volatility of carboxylic acids, derivatization is typically required before GC analysis. nih.gov A common method is esterification to form more volatile methyl esters (FAMEs). nih.govnaturalspublishing.com GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both qualitative and quantitative analysis of the reaction mixture. nih.govresearchgate.net The separation is generally performed on a capillary column, and the mass spectrometer provides detailed structural information based on the fragmentation patterns of the eluted compounds. nih.govresearchgate.net
Table 1: Comparison of HPLC and GC for Monitoring Reactions of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Sample Volatility | Not a limiting factor | Requires volatile or derivatized analytes |
| Derivatization | Often not required | Typically necessary (e.g., esterification) |
| Typical Column | Reverse-phase (e.g., C18) | Capillary (e.g., polar-modified) |
| Common Detectors | UV, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Primary Use | Analysis of polar and non-volatile compounds | Analysis of volatile and semi-volatile compounds |
Following a reaction, the desired derivatives of this compound often need to be separated from unreacted starting materials, byproducts, and catalysts. Column chromatography is a fundamental and widely used technique for this purpose. tandfonline.com The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving effective separation based on the polarity differences between the components of the mixture. For instance, a gradient elution from a non-polar solvent to a more polar solvent can be used to separate compounds with a wide range of polarities. Recrystallization can also be a powerful purification technique for solid derivatives, leveraging differences in solubility at varying temperatures. youtube.com
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic methods are essential for determining the precise chemical structure of products and transient intermediates formed in reactions involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide detailed information about the connectivity of atoms within a molecule, which is invaluable for confirming the structure of novel derivatives and for studying reaction mechanisms. nih.govyoutube.com
For this compound, ¹H NMR would show characteristic signals for the protons at different positions along the carbon chain. The protons adjacent to the bromine atoms (at C5 and C6) would be expected to appear at a lower field (higher chemical shift) due to the deshielding effect of the electronegative bromine atoms. libretexts.org ¹³C NMR would similarly provide information about the carbon skeleton, with the carbons bonded to bromine appearing at a distinct chemical shift. nih.gov
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. researchgate.net This information is crucial for identifying reaction products and confirming proposed reaction pathways. researchgate.netyoutube.com In the context of this compound, GC-MS analysis of its methyl ester derivative would yield a molecular ion peak corresponding to the mass of the ester. nih.gov The fragmentation pattern would likely show characteristic losses of bromine atoms and fragments corresponding to the cleavage of the carbon chain. docbrown.info The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic M, M+2, and M+4 peaks for fragments containing one or two bromine atoms, aiding in their identification. docbrown.info
Table 2: Predicted Key Mass Spectrometry Fragments for Methyl 5,6-dibromohexanoate
| m/z Value | Possible Fragment Identity | Significance |
| [M]+ | [C₇H₁₂Br₂O₂]⁺ | Molecular Ion |
| [M-Br]+ | [C₇H₁₂BrO₂]⁺ | Loss of one bromine atom |
| [M-2Br]+ | [C₇H₁₂O₂]⁺ | Loss of both bromine atoms |
| [M-OCH₃]+ | [C₆H₉Br₂O]⁺ | Loss of the methoxy (B1213986) group |
| [CH₂Br]+ | [CH₂Br]⁺ | Fragment containing a terminal bromomethyl group |
In Situ Monitoring Techniques for Real-time Reaction Analysis
In situ monitoring techniques allow for the real-time analysis of a chemical reaction as it happens, without the need to withdraw samples. spectroscopyonline.com This provides valuable kinetic and mechanistic information that can be missed with traditional offline analysis. For the synthesis of this compound, which could involve a bromination reaction, in-situ spectroscopic techniques such as FT-IR (Fourier-Transform Infrared) or Raman spectroscopy could be employed. researchgate.netnih.gov These techniques can monitor the disappearance of reactant signals (e.g., C=C bond in an alkene precursor) and the appearance of product signals in real-time. rsc.orgrsc.org This allows for precise determination of reaction endpoints and optimization of reaction conditions.
Future Directions and Emerging Research Avenues for 5,6 Dibromohexanoic Acid Chemistry
Exploration of Undiscovered Reactivity Modes
The two bromine atoms at the 5 and 6 positions of 5,6-dibromohexanoic acid offer a rich playground for exploring new chemical reactions. Current research on similar vicinal dihalides suggests several promising avenues. researcher.life
One key area is the development of methods for selective monodebromination , which would yield 5-bromo- or 6-bromo-hex-5-enoic acid derivatives. This would provide access to a new class of functionalized building blocks. Furthermore, inducing radical reactions could open up novel cyclization pathways or intermolecular C-C bond formations. ucalgary.caglobalauthorid.com The bromine radical, formed under specific conditions, is a reactive intermediate that can participate in a variety of transformations not accessible through traditional ionic pathways. nih.gov
Another frontier is the selective activation of one C-Br bond over the other . While challenging, achieving such selectivity would double the number of accessible derivatives from this single precursor. This could be accomplished through catalyst-controlled reactions where the catalyst differentiates between the electronic environments of the C-5 and C-6 positions. researchgate.net Research into visible-light photoredox catalysis has already shown success in the dehalogenation of vicinal dibromides, and tailoring these systems could provide the required selectivity. uni-regensburg.denih.gov
Integration into Flow Chemistry and Automation Platforms
The application of continuous flow chemistry and automated synthesis platforms to reactions involving this compound could offer significant advantages in safety, efficiency, and scalability. rsc.orgsoftecks.in Many reactions involving halogenated compounds, such as eliminations or organometallic formations, can be highly exothermic and rapid. scispace.com
Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over these fast and energetic reactions. rsc.orgnjbio.com This enhanced control can minimize the formation of byproducts and improve the yield and purity of the desired product. For instance, the generation of highly reactive intermediates, such as Grignard reagents or unsaturated derivatives from this compound, could be managed more safely in a flow system where small amounts of material react at any given time. njbio.com
Automation can further enhance these benefits by enabling high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis of derivatives. The table below outlines a hypothetical comparison between batch and flow synthesis for a generic transformation of this compound.
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |
| Reaction Control | Difficult for fast, exothermic reactions | Precise temperature and mixing control rsc.org | Improved selectivity and safety |
| Safety | Risk of thermal runaway with large volumes | Small reactor volume minimizes risk njbio.com | Safer handling of hazardous intermediates |
| Scalability | Often requires re-optimization | Achieved by running the system for longer | Linear and predictable scale-up |
| Reproducibility | Can be variable | Highly consistent and reproducible | Reliable production |
Novel Catalyst Development for Transformations Involving this compound
The development of new catalysts is crucial for unlocking the full synthetic potential of this compound. The C-Br bonds can be targets for a wide range of catalytic transformations, including cross-coupling, amination, and C-H functionalization.
Modern catalytic systems offer exciting possibilities. Photoredox and electrocatalytic methods are emerging as powerful tools for activating C-Br bonds under mild conditions. uni-regensburg.deacs.orgrsc.org These techniques use light or electricity to generate radical intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. For example, an electrocatalytic system could be designed for the selective reductive elimination of the two bromine atoms to form a cyclohexene (B86901) precursor. acs.org
Palladium catalysis has already demonstrated the ability to selectively activate C-Br bonds in the presence of other functionalities. nih.gov The development of specialized palladium catalysts with tailored ligands could enable highly selective cross-coupling reactions at either the C-5 or C-6 position. Furthermore, catalysts based on earth-abundant metals like copper or nickel are gaining prominence for their ability to catalyze C-H functionalization and C-C bond formation, offering more sustainable and cost-effective synthetic routes. researchgate.netacs.org
The table below summarizes potential catalytic systems and their applications for this compound.
| Catalyst Type | Potential Transformation | Product Class |
| Palladium(I) or (0) Complexes | Site-selective Suzuki or Sonogashira coupling nih.gov | Substituted hexanoic acids |
| Photoredox Catalysts (e.g., Ru(bpy)₃Cl₂) | Reductive dehalogenation or atom transfer radical addition uni-regensburg.de | Alkenes, functionalized alkanes |
| Electrocatalysts (e.g., Mn-based) | Vicinal dihalogenation/dehalogenation rsc.org | Unsaturated or polyhalogenated acids |
| Rhodium or Ruthenium Complexes | C-H bond insertion/functionalization nih.govbeilstein-journals.org | Cyclized or functionalized derivatives |
| Copper Catalysts | C-H/C-Br bond coupling researchgate.net | Arylated or alkylated hexanoic acids |
Bio-Inspired Chemical Synthesis and Derivatization
Nature provides a vast blueprint for the synthesis of complex and biologically active molecules. Halogenated fatty acids and their derivatives are found in various marine organisms and often exhibit interesting biological properties. mdpi.comnih.gov this compound can serve as a starting material for the bio-inspired synthesis of novel compounds.
For example, the C6 backbone of this compound is a feature of various natural products, including sorbicillinoids, which are known for their diverse biological activities. researchgate.net By using enzymatic or biomimetic catalysts, it may be possible to transform this compound into chiral building blocks that can be incorporated into syntheses of natural product analogues. hmc.eduacs.org Enzymes such as desaturases, which are key in fatty acid synthesis, could potentially be engineered to act on halogenated substrates, creating novel unsaturated fatty acid derivatives. nih.gov
This approach could lead to the discovery of new molecules with potential applications in medicine and agriculture. The functional handles on this compound make it an ideal substrate for diversification, allowing for the creation of a library of compounds to be screened for biological activity.
Computational Chemistry for De Novo Reaction Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.org For this compound, computational methods can be used to design new reactions and optimize existing ones from the ground up.
DFT calculations can model reaction pathways and determine the activation energies for various potential transformations. rsc.org This allows researchers to predict which reaction conditions are most likely to be successful, saving significant time and resources in the lab. For instance, modeling the dehalogenation of this compound with different catalysts can help identify the most promising catalyst candidate before any experiments are run. frontiersin.orgrsc.orgnih.gov
Furthermore, computational tools can be used to understand the origins of selectivity in catalytic reactions. acs.orgresearchgate.net By modeling the interaction between the substrate, catalyst, and reagents, chemists can design catalysts that favor a specific outcome, such as the selective functionalization of one C-Br bond over the other. As computational methods become more powerful and accurate, their role in the de novo design of synthetic routes will continue to grow, enabling the discovery of novel and efficient ways to utilize platform molecules like this compound.
Q & A
Q. What are the common synthetic routes for 5,6-dibromohexanoic acid, and how can regioselectivity be controlled during bromination?
- Methodological Answer : The synthesis of this compound typically involves bromination of hexanoic acid derivatives. A starting material like ε-caprolactone can be used, as seen in analogous routes for positional isomers (e.g., 2,6-dibromohexanoic acid) . Regioselectivity depends on reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., Lewis acids like AlCl₃). For example, radical bromination may favor allylic or tertiary positions, while electrophilic bromination (using HBr or Br₂) could target double bonds. Researchers should optimize stoichiometry and monitor intermediates via thin-layer chromatography (TLC) to ensure selective bromination at the 5,6-positions.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The H NMR spectrum will show distinct splitting patterns for protons near bromine atoms (e.g., deshielded signals at δ 3.5–4.5 ppm for CH₂Br groups). Mass spectrometry (MS) can verify molecular weight (expected m/z: 293.9 for C₆H₁₀O₂Br₂) . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, referencing standards from authoritative databases like ECHA .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific SDS data for this compound is limited, analogous brominated carboxylic acids (e.g., 6-acrylamidohexanoic acid) suggest handling under fume hoods with nitrile gloves and lab coats . Storage should be in airtight containers away from light. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?
- Methodological Answer : Conduct time-resolved C NMR or infrared (IR) spectroscopy to track intermediate formation. For example, monitoring the disappearance of the C-Br bond (IR ~550 cm⁻¹) during substitution with amines or thiols can reveal pseudo-first-order kinetics. Isotopic labeling (e.g., O in carboxyl groups) may clarify whether intramolecular interactions stabilize transition states. Compare experimental rate constants with density functional theory (DFT) calculations to validate mechanistic pathways .
Q. How should researchers address contradictory data on the solvent-dependent reactivity of this compound?
- Methodological Answer : Contradictory results often arise from solvent polarity or proticity effects. For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while protic solvents (e.g., ethanol) could stabilize intermediates. Systematically replicate experiments under controlled conditions (e.g., fixed water content, inert atmosphere) and use statistical tools (e.g., ANOVA) to identify outliers. Cross-reference findings with computational solvation models (e.g., COSMO-RS) to rationalize solvent effects .
Q. What computational strategies predict the regioselectivity of bromination in hexanoic acid derivatives?
- Methodological Answer : Employ molecular docking or molecular dynamics simulations to evaluate bromine radical or electrophile interactions with hexanoic acid conformers. Tools like Gaussian or ORCA can calculate Fukui indices to identify electrophilic hotspots. For example, higher Fukui values at C5 and C6 positions suggest preferential bromination there. Validate predictions with experimental bromination yields and adjust parameters (e.g., dielectric constant) to improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
